Metabolic Conversion: Rapid and Specific Conversion of 18:5n-3 to 18:4n-3 in Fish Cells
In contrast to DHA and EPA, 18:5n-3 is a specific substrate for a Δ3,Δ2-enoyl-CoA isomerase, leading to its rapid and near-complete conversion to octadecatetraenoic acid (18:4n-3) in fish cells. This represents a unique metabolic entry point into the PUFA elongation/desaturation pathway [1].
| Evidence Dimension | Metabolic fate in vitro |
|---|---|
| Target Compound Data | Rapidly metabolized to 18:4n-3, which is then elongated and desaturated to 20:4n-3 and 20:5n-3 (EPA) |
| Comparator Or Baseline | 18:4n-3 (octadecatetraenoic acid) |
| Quantified Difference | The study concludes that 18:5n-3 is readily converted biochemically to 18:4n-3 via a 2-trans 18:5n-3 intermediate. |
| Conditions | Incubation of turbot, sea bream, and salmon cell lines with 1 µM [U-14C] 18:5n-3 methyl ester and 25 µM unlabeled 18:5n-3 |
Why This Matters
For researchers studying PUFA metabolism in marine organisms, this demonstrates that 18:5n-3 is a distinct and potent precursor to 18:4n-3, unlike other omega-3s, making it essential for tracing specific biosynthetic routes.
- [1] Ghioni, C., Porter, A. E. A., Sadler, I. H., Tocher, D. R., & Sargent, J. R. (2001). Cultured fish cells metabolize octadecapentaenoic acid (all-cis δ3,6,9,12,15–18∶5) to octadecatetraenoic acid (all-cis δ6,9,12,15–18∶4) via its 2-trans intermediate (trans δ2, all-cis δ6,9,12,15–18∶5). Lipids, 36(2), 145-153. View Source
